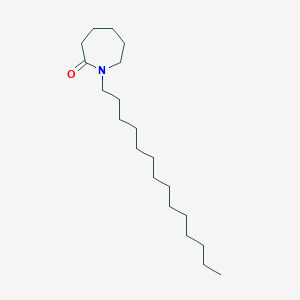
2H-Azepin-2-one, hexahydro-1-tetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azepin-2-one, hexahydro-1-tetradecyl-:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Azepin-2-one, hexahydro-1-tetradecyl- typically involves the cyclization of appropriate precursors. One common method is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. For this compound, the precursor would be a suitable oxime derived from a tetradecyl-substituted ketone.
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the Beckmann rearrangement. The process would include the preparation of the oxime, followed by its conversion to the lactam using an acid catalyst. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Azepin-2-one, hexahydro-1-tetradecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2H-Azepin-2-one, hexahydro-1-tetradecyl- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of lactams with biological molecules. It may also serve as a model compound for studying the behavior of cyclic amides in biological systems.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry: In industry, 2H-Azepin-2-one, hexahydro-1-tetradecyl- can be used in the production of polymers and other materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mécanisme D'action
The mechanism of action of 2H-Azepin-2-one, hexahydro-1-tetradecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling.
Comparaison Avec Des Composés Similaires
- 2H-Azepin-2-one, hexahydro-1-methyl-
- 2H-Azepin-2-one, hexahydro-1-ethyl-
- 2H-Azepin-2-one, hexahydro-1-propyl-
Comparison: Compared to its similar compounds, 2H-Azepin-2-one, hexahydro-1-tetradecyl- has a longer alkyl chain, which can influence its physical and chemical properties. The longer chain may result in higher hydrophobicity, affecting its solubility and interactions with other molecules. This uniqueness can be advantageous in specific applications where longer alkyl chains are desired.
Propriétés
Numéro CAS |
116430-52-5 |
|---|---|
Formule moléculaire |
C20H39NO |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
1-tetradecylazepan-2-one |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21-19-16-13-14-17-20(21)22/h2-19H2,1H3 |
Clé InChI |
NDFFLUPUGUDAOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
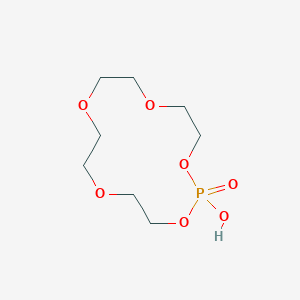

![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
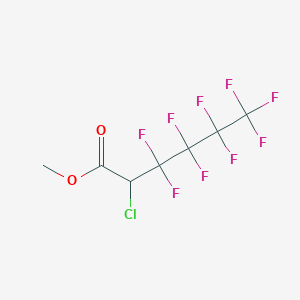



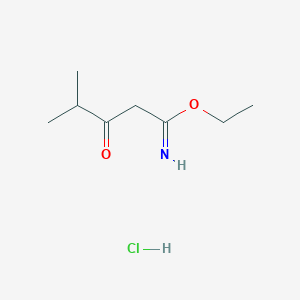
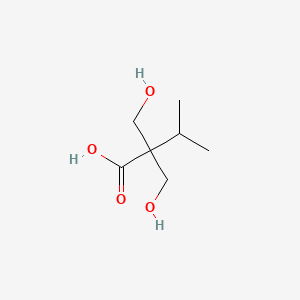

![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
